molecular formula C19H17ClN2O2S B2746132 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 301176-31-8

2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2746132
CAS No.: 301176-31-8
M. Wt: 372.87
InChI Key: KIBYTEMILAPBMD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 3-methylbenzyl group and a 2-chlorophenoxyacetamide side chain. Its molecular formula is C₂₀H₁₈ClN₂O₂S, with a molecular weight of 385.89 g/mol. Its synthesis typically involves coupling 2-chlorophenoxyacetyl chloride with a 5-(3-methylbenzyl)-1,3-thiazol-2-amine precursor under nucleophilic acyl substitution conditions .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-5-4-6-14(9-13)10-15-11-21-19(25-15)22-18(23)12-24-17-8-3-2-7-16(17)20/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBYTEMILAPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated compound in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the chlorophenoxy group may enhance its biological activity. Studies may focus on its potential as an antimicrobial, antifungal, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group can enhance binding affinity to certain proteins, while the thiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent on Phenoxy Group Substituent on Benzyl/Thiazole Core Heterocycle Key Biological Activity Reference
2-(2-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide 2-Cl 3-Methylbenzyl Thiazole Not explicitly reported (structural focus)
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide 4-Cl 3-Methylbenzyl Thiazole Anticancer (hypothesized based on structural similarity)
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide 3-Methylphenoxy 4-Bromobenzyl Thiazole Screening compound for kinase inhibition
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide 3-Cl (phenyl) Trifluoromethyl Thiadiazole Caspase activation (IC₅₀: 1.8 µM in Caco-2 cells)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole 3-Cl (phenyl) Oxadiazole Antimicrobial (laccase catalysis)

Key Observations :

Substituent Position on Phenoxy Group: The 2-chlorophenoxy group in the target compound may confer distinct electronic and steric effects compared to analogues with 4-Cl (e.g., ) or 3-methylphenoxy (e.g., ).

Benzyl/Thiazole Modifications :

  • Replacement of 3-methylbenzyl with 4-bromobenzyl () introduces a heavier halogen, increasing molecular weight and lipophilicity, which could enhance blood-brain barrier penetration.
  • Thiadiazole () and oxadiazole () cores, unlike thiazole, alter ring aromaticity and hydrogen-bonding capacity, impacting interactions with targets like caspases or microbial enzymes.

Biological Activity Trends: Thiadiazole derivatives (e.g., ) show potent caspase activation (IC₅₀ ~1.8 µM), likely due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity. Thiazole-based compounds () are less studied for explicit bioactivity but are hypothesized to target kinases or inflammatory pathways due to structural resemblance to known inhibitors.

Key Insights :

  • The target compound’s higher LogP (3.8 vs. 2.9 for tert-butylthiadiazole in ) suggests greater lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.
  • Thiadiazole derivatives () often exhibit better solubility in polar solvents due to their smaller hydrophobic substituents (e.g., trifluoromethyl vs. benzyl).

Target-Specific Comparisons

SIRT2 Inhibition :

  • The structurally related SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) is a potent SIRT2 inhibitor (IC₅₀: 0.15 µM) . The target compound’s 3-methylbenzyl group may reduce SIRT2 affinity compared to SirReal2’s naphthylmethyl moiety, which provides stronger π-π stacking with the enzyme’s active site.

Anticancer Activity :

  • Thiazole-thiadiazole hybrids (e.g., ) show IC₅₀ values as low as 1.8 µM in Caco-2 cells, outperforming 5-fluorouracil. The target compound’s lack of a pyridinyl or thiadiazole group may limit its cytotoxicity compared to these derivatives.

Biological Activity

2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide, also known as CCT018159, is a synthetic compound that belongs to the class of thiazole derivatives. Since its synthesis in 2009, it has garnered attention for its potential therapeutic applications, particularly in cancer research and immunology. This article delves into the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula: C19H17ClN2O2S
  • Molecular Weight: 372.87 g/mol
  • CAS Number: 301176-31-8
  • Solubility: Soluble in DMSO, ethanol, and methanol

CCT018159 exhibits several biological activities primarily through the inhibition of specific signaling pathways:

  • Inhibition of TAK1 : The compound has been shown to inhibit the activity of Transforming Growth Factor-beta-activated Kinase 1 (TAK1), which is crucial in regulating inflammation and cell survival. This inhibition can lead to reduced inflammatory responses and potentially lower tumor growth rates .
  • Anti-inflammatory Properties : By modulating the TAK1 pathway, CCT018159 demonstrates significant anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
  • Antitumor Activity : Research indicates that CCT018159 possesses anti-tumor properties, making it a candidate for further studies in cancer therapeutics. Its ability to inhibit cellular proliferation in cancer cell lines has been documented .

Biological Activity Summary

The biological activities of CCT018159 can be summarized in the following table:

Activity Type Description
Anti-inflammatoryInhibits TAK1 activity, reducing inflammatory responses .
AntitumorDemonstrates growth inhibition in various cancer cell lines.
Anti-metastaticPotentially reduces metastasis through modulation of cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of CCT018159:

  • Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that oral administration of CCT018159 significantly reduced inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.
  • Antitumor Efficacy Assessment : In vitro assays using breast cancer cell lines showed that CCT018159 inhibited cell proliferation with an IC50 value of approximately 25 µM. This suggests a potent effect on tumor growth inhibition.
  • Safety Profile Evaluation : Toxicity studies indicate that CCT018159 exhibits a low toxicity profile when administered at doses up to 2000 mg/kg in mice. This safety margin supports further exploration in clinical settings.

Future Directions

The promising biological activities exhibited by CCT018159 warrant further investigation into its mechanisms and potential applications:

  • Clinical Trials : Future studies should focus on clinical trials to evaluate its efficacy and safety in human subjects suffering from inflammatory diseases and cancers.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate the specific pathways affected by CCT018159 and to identify potential biomarkers for patient stratification.

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